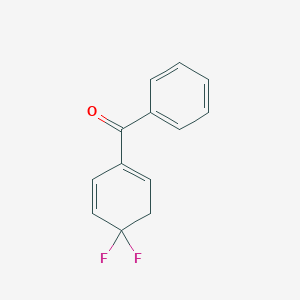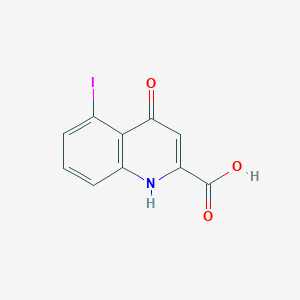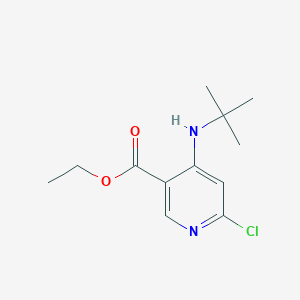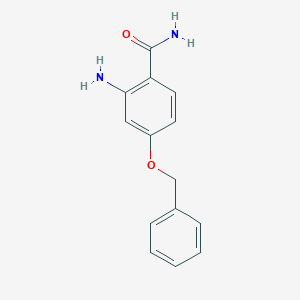
6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one is a heterocyclic organic compound that contains iodine, pyrazine, and quinazolinone moieties. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Pyrazine Moiety: This step involves the coupling of the quinazolinone core with a pyrazine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazine or quinazolinone moieties.
Reduction: Reduction reactions could target the quinazolinone core or the pyrazine ring.
Substitution: The iodine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while substitution reactions could introduce various functional groups in place of the iodine atom.
Wissenschaftliche Forschungsanwendungen
6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent, particularly in oncology or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one would depend on its specific biological target. Generally, compounds of this nature might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The iodine atom could play a role in enhancing binding affinity or specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(pyrazin-2-yl)quinazolin-4(3H)-one: Lacks the iodine atom, which might affect its biological activity and reactivity.
6-chloro-2-(pyrazin-2-yl)quinazolin-4(3H)-one: Similar structure but with chlorine instead of iodine, potentially leading to different chemical and biological properties.
6-bromo-2-(pyrazin-2-yl)quinazolin-4(3H)-one: Bromine instead of iodine, which might influence its reactivity and interactions.
Uniqueness
The presence of the iodine atom in 6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one can significantly influence its chemical reactivity and biological interactions. Iodine is larger and more polarizable than other halogens, which can enhance binding interactions with biological targets and affect the compound’s overall properties.
Eigenschaften
Molekularformel |
C12H7IN4O |
|---|---|
Molekulargewicht |
350.11 g/mol |
IUPAC-Name |
6-iodo-2-pyrazin-2-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H7IN4O/c13-7-1-2-9-8(5-7)12(18)17-11(16-9)10-6-14-3-4-15-10/h1-6H,(H,16,17,18) |
InChI-Schlüssel |
YQFXLUQEOWIZDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)C(=O)NC(=N2)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Azetidin-1-yl){3-[(cyclopentylmethyl)amino]phenyl}methanone](/img/structure/B8599940.png)








![Methyl 4'-amino-2'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8600004.png)




